molecular formula C20H18N4O3S B6478280 ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 892438-83-4

ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6478280
CAS No.: 892438-83-4
M. Wt: 394.4 g/mol
InChI Key: RTBRGZJBQODUKJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.10996162 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups:

  • Benzoate moiety : Provides hydrophobic characteristics.
  • Acetamido group : Enhances solubility and biological interactions.
  • Pyridazinyl and pyridinyl units : Contribute to its pharmacological profile.

The molecular formula is C16H18N4O2SC_{16}H_{18}N_4O_2S with a molecular weight of 342.41 g/mol. The presence of sulfur in the structure suggests potential for diverse reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals the following trends:

Compound NameStructural FeaturesBiological ActivityNotes
This compoundBenzoate, Acetamido, PyridazineAntimicrobial, AnticancerUnique sulfanyl linkage
Pyridine DerivativesPyridine ringAntibacterialLacks acetamido group
Benzamide DerivativesAmide linkageEnzyme inhibitionNo pyridazine

The unique combination of functional groups in this compound may confer distinct biological properties compared to structurally similar compounds.

Case Studies

  • Anticancer Activity : A study evaluating the anticancer effects of pyridazine derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects due to its structural features .
  • Antimicrobial Studies : In vitro assays demonstrated that related compounds showed significant activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was critical for enhancing antimicrobial efficacy .
  • Inflammation Models : Animal models treated with derivatives exhibited reduced markers of inflammation, indicating potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

ethyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-6-8-15(9-7-14)22-18(25)13-28-19-11-10-17(23-24-19)16-5-3-4-12-21-16/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBRGZJBQODUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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